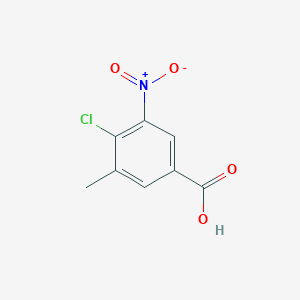
4-Chloro-3-methyl-5-nitrobenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-3-methyl-5-nitrobenzoic acid is an organic compound with the molecular formula C8H6ClNO4 It is a derivative of benzoic acid, characterized by the presence of a chlorine atom, a methyl group, and a nitro group attached to the benzene ring
作用機序
Target of Action
Nitro compounds, a class to which this compound belongs, are known to interact with various biological targets due to their high reactivity .
Mode of Action
Nitro compounds typically interact with their targets through a variety of mechanisms, including nucleophilic substitution and oxidation . The nitro group (−NO2) in these compounds is a hybrid of two equivalent resonance structures, which results in a full positive charge on nitrogen and a half-negative charge on each oxygen .
Biochemical Pathways
Nitro compounds can affect various biochemical pathways due to their high reactivity .
Pharmacokinetics
The polar character of the nitro group in nitro compounds results in lower volatility compared to ketones of about the same molecular weight . This could potentially impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties.
Result of Action
Nitro compounds are known to have a variety of biological effects due to their high reactivity .
Action Environment
Factors such as temperature, ph, and the presence of other compounds can potentially influence the action of nitro compounds .
準備方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-Chloro-3-methyl-5-nitrobenzoic acid involves the nitration of 4-chloro-3-methylbenzoic acid. The nitration reaction typically uses a mixture of concentrated sulfuric acid and concentrated nitric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.
Reaction:
4-Chloro-3-methylbenzoic acid+HNO3+H2SO4→4-Chloro-3-methyl-5-nitrobenzoic acid+H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The nitration reaction can be optimized by controlling the concentration of reactants, temperature, and reaction time. Additionally, the use of catalysts and advanced separation techniques can improve the purity of the final product.
化学反応の分析
Types of Reactions
4-Chloro-3-methyl-5-nitrobenzoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for this reaction include sodium methoxide or potassium tert-butoxide.
Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Esterification: Alcohols, sulfuric acid or hydrochloric acid as catalysts.
Major Products
Reduction: 4-Chloro-3-methyl-5-aminobenzoic acid.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Esterification: 4-Chloro-3-methyl-5-nitrobenzoate esters.
科学的研究の応用
4-Chloro-3-methyl-5-nitrobenzoic acid has several scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug development.
Materials Science: It can be used in the preparation of functional materials, such as polymers and dyes, due to its unique chemical properties.
類似化合物との比較
Similar Compounds
4-Chloro-3-methylbenzoic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.
4-Chloro-5-nitrobenzoic acid: Lacks the methyl group, which can influence its reactivity and physical properties.
3-Methyl-5-nitrobenzoic acid:
Uniqueness
4-Chloro-3-methyl-5-nitrobenzoic acid is unique due to the presence of all three substituents (chlorine, methyl, and nitro groups) on the benzene ring. This combination of functional groups imparts distinct chemical properties, making it a versatile compound for various applications in organic synthesis, pharmaceuticals, and materials science.
特性
IUPAC Name |
4-chloro-3-methyl-5-nitrobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO4/c1-4-2-5(8(11)12)3-6(7(4)9)10(13)14/h2-3H,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFWTVQOCEMERAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)[N+](=O)[O-])C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-Methyl-1,2,3-thiadiazol-5-yl)sulfanyl]propanoic acid](/img/structure/B2856691.png)
![2-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2856692.png)
![1-{[2,4'-Bipyridine]-5-yl}-3-cyclopentylurea](/img/structure/B2856693.png)



![2-{[2-(2,4-dichloro-5-isopropoxyanilino)-2-oxoethyl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2856701.png)
![4-[amino(phenyl)methyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide;2,2,2-trifluoroacetic acid](/img/structure/B2856702.png)



![N-(4-bromo-3-methylphenyl)-2-[2-(methylsulfanyl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2856710.png)
![4-({4-[(3-Cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]piperidin-1-yl}methyl)benzonitrile](/img/structure/B2856711.png)
